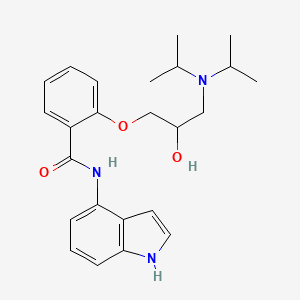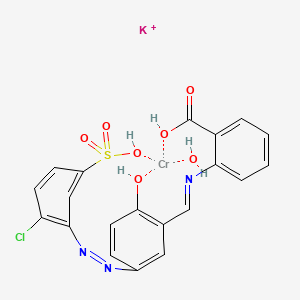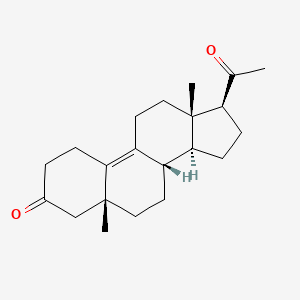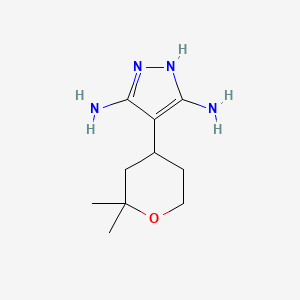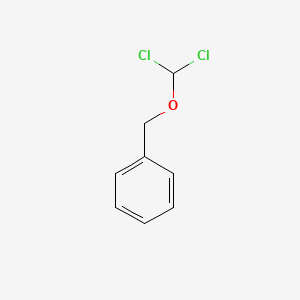
((Dichloromethoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethoxymethylbenzene, also known by its chemical formula C8H8Cl2O, is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloromethoxymethylbenzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of benzene derivatives using reagents such as dimethoxymethane and chlorosulfonic acid in the presence of a catalyst like zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C). This reaction typically yields benzyl chloride derivatives .
Industrial Production Methods
In industrial settings, the production of dichloromethoxymethylbenzene may involve large-scale chloromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloromethoxymethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert dichloromethoxymethylbenzene into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
Dichloromethoxymethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: Dichloromethoxymethylbenzene is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of dichloromethoxymethylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to more active molecules that exert their effects through specific biochemical pathways. For example, its derivatives may interact with enzymes or receptors, leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylbenzene: Similar in structure but lacks the methoxy group.
Methoxymethylbenzene: Contains a methoxy group but lacks the chlorine atoms.
Chloromethoxymethylbenzene: Contains one chlorine atom and a methoxy group.
Uniqueness
Dichloromethoxymethylbenzene is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
99848-63-2 |
|---|---|
Molekularformel |
C8H8Cl2O |
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
dichloromethoxymethylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
JWVSYGMUGPYQLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


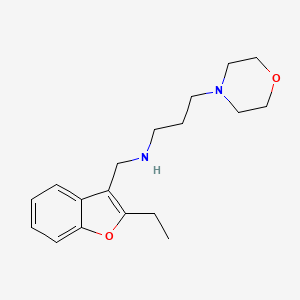
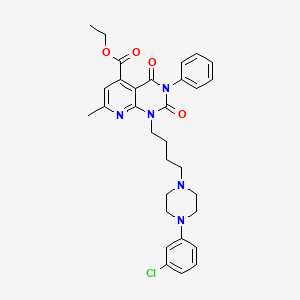
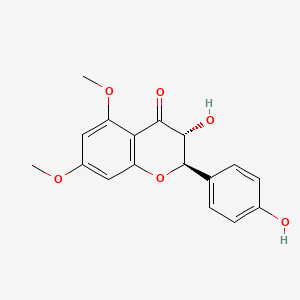
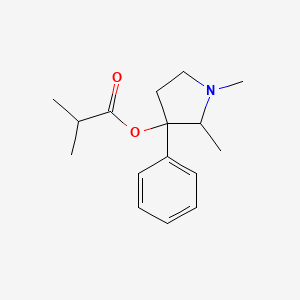
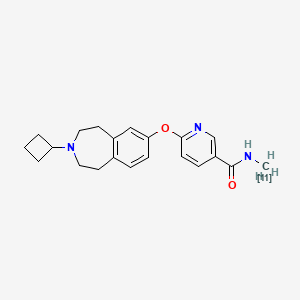


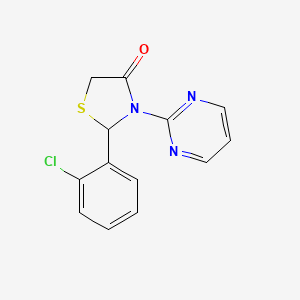
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
